

Application Notes: Androgen Receptor Competitive Binding Assay Using Demalon

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Compound of Interest

Compound Name: Demalon

Cat. No.: B1194379

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer and other androgen-related conditions.[1] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes responsible for cell growth and survival.[1] Consequently, the AR is a primary therapeutic target, and the identification of novel compounds that can modulate its activity is a significant focus in drug discovery.[1]

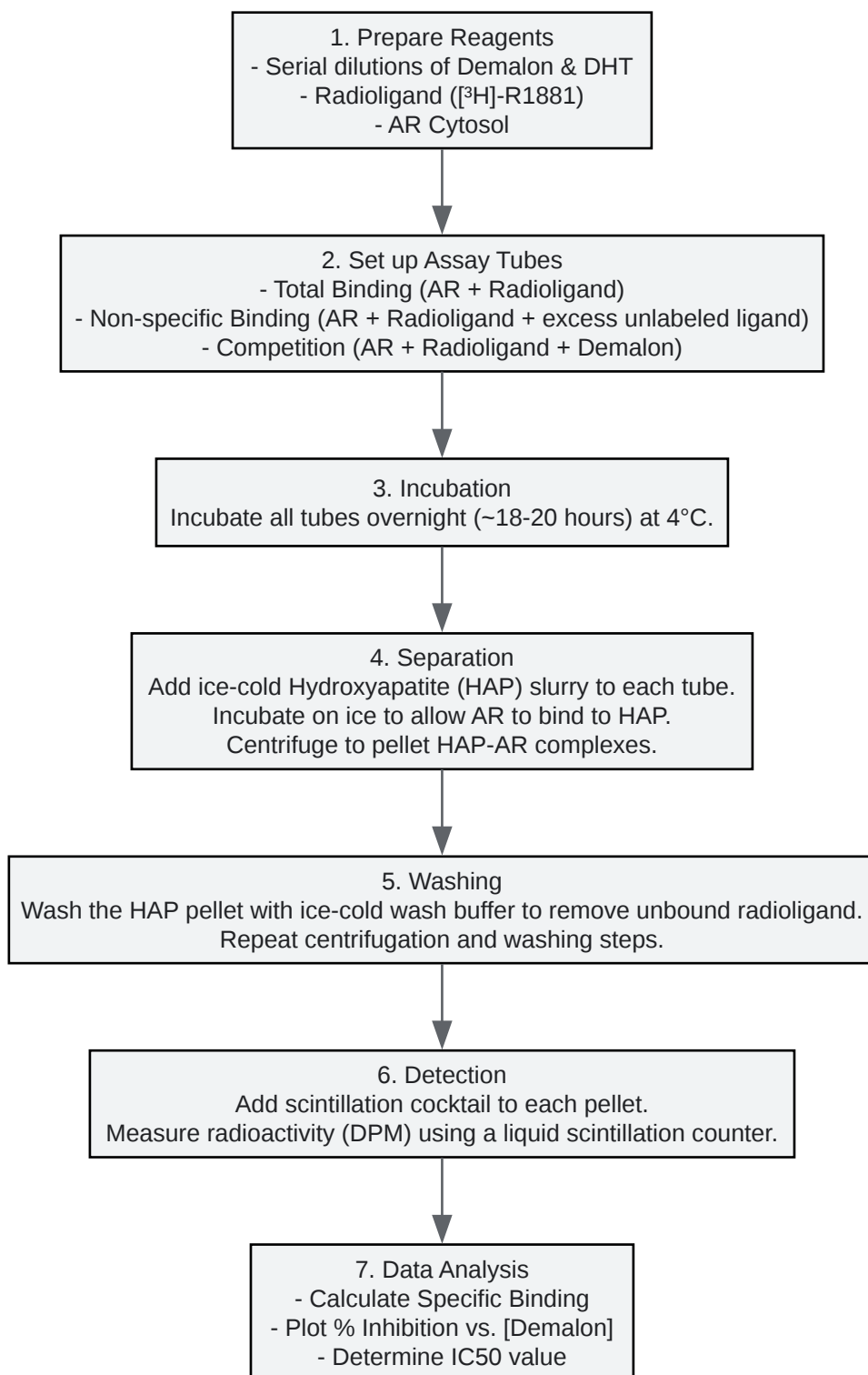
This document provides a detailed protocol for an in vitro competitive androgen receptor binding assay, a fundamental tool for screening and characterizing potential AR ligands like **Demalon** (also known as Dimethylandrostanolone).[2]

The assay operates on the principle of competition.[3] A fixed concentration of a high-affinity radiolabeled androgen (the "tracer," e.g., [³H]-Mibolerone or [³H]-R1881) is incubated with a source of androgen receptors.[1] In parallel, increasing concentrations of an unlabeled test compound (the "competitor," e.g., **Demalon**) are added.[4] The test compound will compete with the radioligand for binding to the AR.[3] The amount of radioligand displaced is proportional to the binding affinity of the test compound.[1] By measuring the decrease in bound radioactivity, the half-maximal inhibitory concentration (IC₅₀) of the test compound can

be determined.[4] The IC50 value can then be used to calculate the equilibrium dissociation constant (K_i), which represents the binding affinity of the compound for the receptor.[3]

Androgen Receptor Signaling Pathway

Androgens mediate a wide range of physiological responses primarily through the androgen receptor.[5] In the classical signaling pathway, the unbound AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] The binding of an androgen, such as DHT, induces a conformational change in the AR, leading to its dissociation from the HSPs.[5] This is followed by receptor dimerization and translocation into the nucleus.[5] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating gene transcription. [5][6]



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